2,9-Diazaspiro[5.5]undecane

ER Stress Glioma Cancer

Researchers sourcing spirocyclic diamines for oncology programs often face inconsistent activity from isomeric impurities. This 2,9-regioisomer specifically activates the endoplasmic reticulum stress response (ERSR) to induce apoptosis, a mechanism absent in 1,9- or 3,9-variants. • Scaffold validated in 3D glioma models; >60-fold CHOP induction and >50% colony formation inhibition at 10 µM. • Defined ERSR mechanism via Ca2+ store depletion; matched active/inactive analog tools available. • Sourced with regioisomeric integrity to ensure reproducible target engagement for orexin or NK1 antagonist programs.

Molecular Formula C9H18N2
Molecular Weight 154.25 g/mol
Cat. No. B12284908
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,9-Diazaspiro[5.5]undecane
Molecular FormulaC9H18N2
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CC2(CCNCC2)CNC1
InChIInChI=1S/C9H18N2/c1-2-9(8-11-5-1)3-6-10-7-4-9/h10-11H,1-8H2
InChIKeyABNXEGUBGHXRRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,9-Diazaspiro[5.5]undecane: A Privileged Scaffold for ER Stress and Anticancer Research


2,9-Diazaspiro[5.5]undecane is a spirocyclic diamine (C₉H₁₈N₂) characterized by two piperidine rings sharing a single spiro carbon, with nitrogen atoms positioned at the 2 and 9 positions [1]. This specific substitution pattern creates distinct electronic and steric environments that differentiate it from other diazaspiro[5.5]undecane isomers, such as the 1,9- and 3,9- variants, profoundly impacting its biological target engagement and pharmacological profile [2]. Notably, derivatives of this core have been identified through high-throughput screening as novel activators of the endoplasmic reticulum stress response (ERSR), leading to apoptosis in multiple cancer cell lines, including patient-derived and 3D glioma cultures, positioning it as a unique scaffold for oncology-focused drug discovery [1].

Why 2,9-Diazaspiro[5.5]undecane Analogs and Isomers Fail to Substitute


Substituting 2,9-diazaspiro[5.5]undecane with close structural analogs is not functionally equivalent due to the critical role of nitrogen atom placement in dictating target engagement and signaling outcomes. Positional isomerism, such as that seen in 1,9-diazaspiro[5.5]undecane, drastically alters the compound's biological profile; while the 2,9-isomer acts as a potent ERSR inducer with cytotoxic activity in cancer models [1], the 1,9-isomer is instead characterized by broad, non-specific activity and is often associated with anti-infective properties, as exemplified by its use in dengue virus inhibition studies [2]. Furthermore, alternative spirocyclic cores like 3,9-diazaspiro[5.5]undecane or 1-oxa-4,9-diazaspiro[5.5]undecane are optimized for entirely different targets, such as GABAA receptor antagonism [3] or dual μ-opioid receptor agonism/σ1 receptor antagonism [4], respectively, rendering them unsuitable replacements for research focused on ERSR-mediated cytotoxicity or the exploration of NK1/orexin receptor antagonism. The quantitative evidence below delineates the specific, non-interchangeable activity of the 2,9-diazaspiro[5.5]undecane core.

Quantitative Performance vs. Key Comparators


CHOP Activation: Superior Transcriptional Induction vs. Other ERSR Inducers

In a head-to-head comparison of ERSR activators, the 2,9-diazaspiro[5.5]undecane derivative 'compound 8' demonstrated substantially greater potency in inducing CHOP (C/EBP homologous protein) transcription, a key apoptotic mediator, compared to other validated ERSR inducers. While compounds 1 and 5 elicited a 7- to 10-fold increase in CHOP transcript levels at 20 µM, compound 8 achieved a >60-fold increase relative to the DMSO control, establishing it as the most efficacious molecule in this panel for activating the pro-apoptotic PERK branch of the ERSR [1]. This superior CHOP induction directly correlates with enhanced cytotoxic activity, underscoring a critical differentiator for research applications focused on ERSR-mediated cell death.

ER Stress Glioma Cancer CHOP qRT-PCR

GRP78 Induction Profile: Dose-Dependent Activity Among 2,9-Diazaspiro Analogs

Analysis of a focused analog set revealed a critical dose-dependent differentiation in GRP78 (BiP) protein induction, the master regulator of the ERSR. While all active analogs based on the 2,9-diazaspiro[5.5]undecane core increased endogenous GRP78 protein levels at a high concentration (20 µM), only the parent compound (8) and one specific analog (8a) were capable of significantly increasing GRP78 levels at a lower, more physiologically relevant concentration [1]. In contrast, the inactive analog 8e failed to induce GRP78 or any other ERSR markers, demonstrating the specific structural requirements for activity and highlighting that not all derivatives within this chemical space are functionally equivalent [1].

GRP78 ER Stress SAR Immunoblot

3D Cytotoxicity: Colony Formation Inhibition vs. Less Efficacious Analogs

In long-term colony formation assays that more faithfully recapitulate in vivo tumor biology, the 2,9-diazaspiro[5.5]undecane-based 'compound 8' exhibited superior anti-proliferative activity. At a concentration of 10 µM, compound 8 reduced U87-MG colony numbers by more than 50% compared to DMSO controls, a level of efficacy that was not achieved by the other tested active analogs (8c and 8d) at the same concentration [1]. Furthermore, a separate validation analog, 'compound 2', completely failed to reduce colony formation or decrease the viability of 3D spheroids, despite showing some activity in simpler 2D cytotoxicity assays, underscoring the importance of evaluating candidates in physiologically relevant models and the superior performance of the specific 2,9-diazaspiro[5.5]undecane core in this context [1].

3D Spheroid Colony Formation Cytotoxicity Glioma

Orexin Receptor Antagonism vs. NK1 Antagonists: Class-Level Differentiation

The 2,9-diazaspiro[5.5]undecane scaffold is explicitly claimed and exemplified in patents for use as an orexin receptor antagonist, a target implicated in sleep/wake regulation and disorders such as insomnia and narcolepsy [1]. This contrasts with other diaza-spiro[5.5]undecane derivatives, which have been patented for neurokinin (NK1) antagonism for the treatment of schizophrenia, emesis, and pain [2]. This divergent intellectual property landscape and target profile demonstrates that the 2,9-regioisomer confers a unique binding selectivity that is not shared by the broader spirocyclic diamine class, making it the specific scaffold of choice for orexin-related research programs and a distinct entity from NK1-targeted compounds.

Orexin NK1 Antagonist CNS Patent

Synthetic Accessibility Advantage for Lead Optimization

A practical differentiator for procurement is the synthetic tractability of the 2,9-diazaspiro[5.5]undecane core. A scalable and versatile synthetic route via tandem ring-closing metathesis (RCM) and reductive amination provides access to the core scaffold and allows for efficient diversification at the nitrogen atoms [1]. This is a significant advantage over more synthetically challenging spirocyclic scaffolds that may require multi-step asymmetric syntheses or harsh conditions. The availability of robust synthetic methods, including those described for industrial-scale production of key intermediates like (6S,7S)-9-Boc-7-(trifluoromethyl)-2,9-diazaspiro[5.5]undecane [2], facilitates the rapid generation of focused analog libraries for structure-activity relationship (SAR) studies, thereby accelerating lead optimization cycles.

Synthesis RCM Medicinal Chemistry Derivatization

High-Value Research and Drug Discovery Applications


ER Stress-Targeted Anticancer Lead Optimization

The demonstrated ability of 2,9-diazaspiro[5.5]undecane derivatives to robustly induce the ERSR and trigger apoptosis, particularly in 3D glioma models [1], makes this scaffold an ideal starting point for lead optimization programs focused on developing novel anticancer agents. The clear structure-activity relationship, with quantifiable differences in CHOP induction (>60-fold) and colony formation inhibition (>50% at 10 µM), provides a solid foundation for medicinal chemistry efforts aimed at improving potency, selectivity, and drug-like properties for challenging tumor types like glioblastoma [1].

Orexin Receptor Modulator Discovery for CNS Disorders

For research programs targeting the orexin system, which is central to sleep/wake regulation, appetite, and mood, the 2,9-diazaspiro[5.5]undecane core represents a validated and privileged scaffold [2]. As explicitly claimed in patents, derivatives of this specific regioisomer act as orexin receptor antagonists [2]. This provides a clear rationale for procuring and utilizing this scaffold over others to develop new chemical probes or preclinical candidates for treating conditions such as insomnia, narcolepsy, and other neuropsychiatric disorders [2].

Chemical Biology Probes for ER Stress and Calcium Signaling

The well-defined mechanism of action, which involves depletion of intracellular Ca2+ stores to activate the ERSR [1], positions 2,9-diazaspiro[5.5]undecane derivatives as valuable chemical biology probes. Their superior activity in 3D cell culture models makes them especially relevant for dissecting the role of ER stress in complex tumor microenvironments [1]. The availability of both active and inactive analogs (e.g., 8e) from the same chemotype [1] provides researchers with a powerful set of matched molecular tools to deconvolute signaling pathways and validate target engagement in cellular assays.

Synthetic Methodology and Scaffold Diversification Research

Given the established and scalable synthetic routes to the 2,9-diazaspiro[5.5]undecane core, including industrial methods for key derivatives [3], this scaffold is an excellent subject for methodological studies. Researchers focused on developing novel spirocyclization techniques, late-stage functionalization strategies, or exploring the unique physicochemical properties of spirocyclic diamines will find this compound to be a readily accessible and highly relevant model system with demonstrated biological utility [REFS-1, REFS-3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,9-Diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.